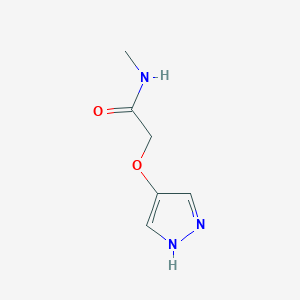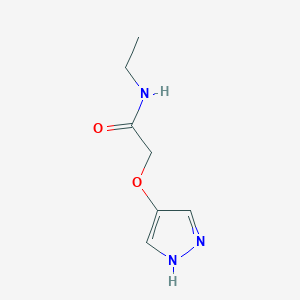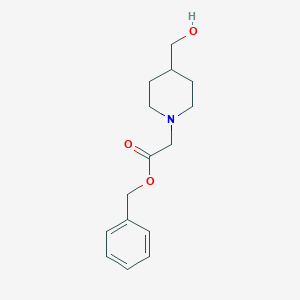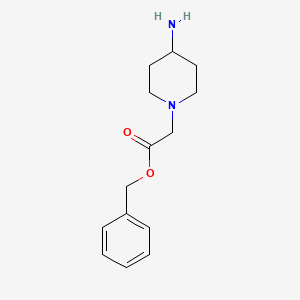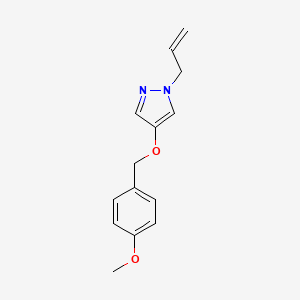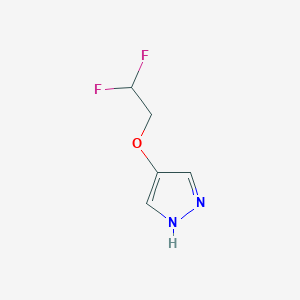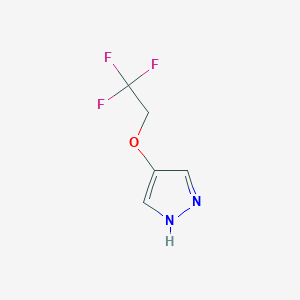
4-(2,2,2-Trifluoroethoxy)-1H-pyrazole
Overview
Description
4-(2,2,2-Trifluoroethoxy)-1H-pyrazole is a useful research compound. Its molecular formula is C5H5F3N2O and its molecular weight is 166.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2,2,2-Trifluoroethoxy)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,2,2-Trifluoroethoxy)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Phosphodiesterase 5 (PDE5) Inhibition : This compound is a potent inhibitor of phosphodiesterase 5, which is important in developing selective and potent inhibitors for various applications (Tollefson et al., 2010).
Regioselectivity and Yield in Synthesis : It is used for its excellent regioselectivity and moderate to excellent yields in chemical synthesis processes (Lu et al., 2019).
Derivative Preparation : The synthesis of 4-fluoro-5-(perfluoroalkyl)pyrazoles, including aromatic, aliphatic, carbohydrate, and bis(pyrazole) derivatives, involves using this compound (Bouillon et al., 2001).
Applications in Radical Processes and Rearrangements : Trifluoromethyl-substituted 3H-pyrazoles, which include this compound, are useful in radical processes and [1,5] sigmatropic rearrangements (Sha et al., 2014).
Building Blocks in Research : This compound is a useful building block in various research fields, such as CropScience and oncology (Guillou et al., 2011).
Antioxidant Activity : It has shown the best antioxidant activity in certain studies, indicating its potential in pharmacological applications (Kaddouri et al., 2020).
Metal Complex Formation : This compound is attractive for designing new polynuclear metal complexes with interesting properties (Haasnoot, 2000).
Use in "Click" Chemistry : It serves as a scaffold for "click" chemistry, with higher stability in the presence of biological nucleophiles (Abularrage et al., 2020).
Analogue Synthesis : It can be applied to synthesize a 4-(trifluoromethyl)pyrazole analogue of the anti-inflammatory drug celecoxib (Wang et al., 2017).
properties
IUPAC Name |
4-(2,2,2-trifluoroethoxy)-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2O/c6-5(7,8)3-11-4-1-9-10-2-4/h1-2H,3H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGFDSKIKDFFSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2,2-Trifluoroethoxy)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(4-Methoxy-phenoxymethyl)-cyclopropyl]-methanol](/img/structure/B8149091.png)


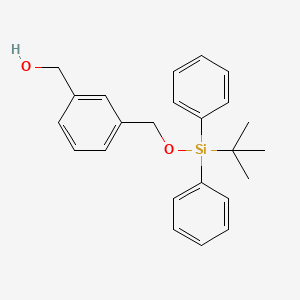
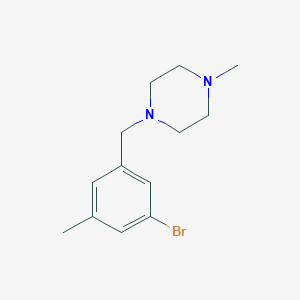


![[1-(Tetrahydro-pyran-2-yl)-1H-pyrazol-4-yloxy]-acetic acid](/img/structure/B8149124.png)
